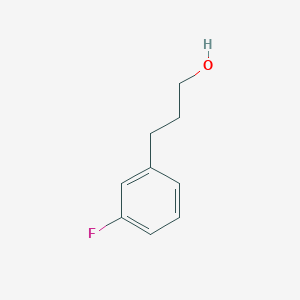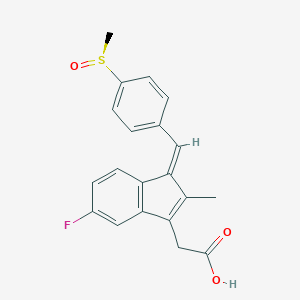
(S)-Sulindac
Overview
Description
(S)-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat acute and chronic pain, inflammation, and fever. It is a member of the arylalkanoic acid family, which includes other NSAIDs such as ibuprofen and naproxen. (S)-Sulindac has been studied extensively in both in vitro and in vivo models and is used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, (S)-Sulindac has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological diseases.
Scientific Research Applications
1. Cancer Prevention and Treatment
Sulindac has shown promising results in cancer prevention and treatment. Studies have demonstrated its efficacy in reducing the number and size of colorectal adenomas in patients with familial adenomatous polyposis, a condition characterized by the formation of numerous colorectal adenomas leading to colorectal cancer. Notably, sulindac does not completely eliminate the risk of developing cancer, and its effect on established tumors is limited. It also exhibits chemopreventive properties in rodent models of chemical carcinogenesis, suggesting a broader potential in cancer prevention and treatment (Cruz-Correa et al., 2001); (Rao et al., 1995).
2. Anti-Tumor Mechanisms
Sulindac and its metabolites, particularly sulindac sulfide, have been shown to induce apoptosis in various cancer cell lines. The mechanism involves the up-regulation of death receptors and activation of caspases, leading to programmed cell death. This property is crucial for its anti-tumor effects (Huang et al., 2001).
3. Impact on Molecular Signaling Pathways
Sulindac impacts various molecular signaling pathways, including the inhibition of Ras signaling, which is significant in cancer progression. By inhibiting Ras signaling, sulindac interferes with crucial cell proliferation and malignant transformation processes (Herrmann et al., 1998).
4. Effects on Metabolic Enzymes
Sulindac has been found to regulate the expression of Phase 1 metabolic enzymes, which are vital for the detoxification of environmental carcinogens. This regulatory effect provides insights into the chemopreventive action of sulindac, further underscoring its potential in cancer prevention (Ciolino et al., 2005).
5. Photoprotective Effects
Sulindac exhibits photoprotective effects against UVB-induced phototoxicity in the skin, reducing various inflammatory responses and expression of UVB-induced molecular markers of photodamage and carcinogenesis. This suggests its potential use in preventing photocarcinogenesis (Athar et al., 2004).
properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-WXKFDZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Sulindac | |
CAS RN |
149116-77-8 | |
| Record name | Sulindac, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULINDAC, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

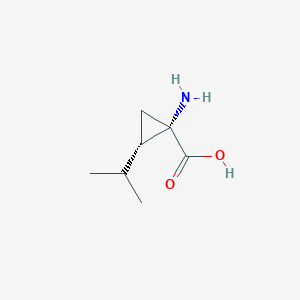
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
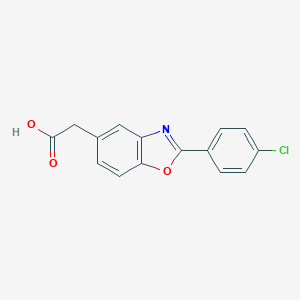
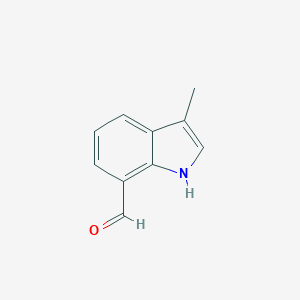
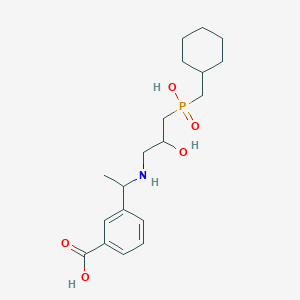
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
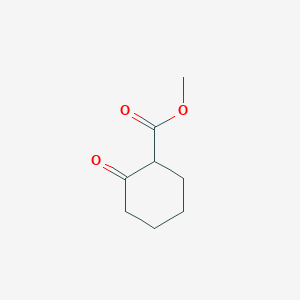
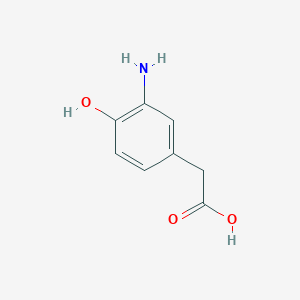
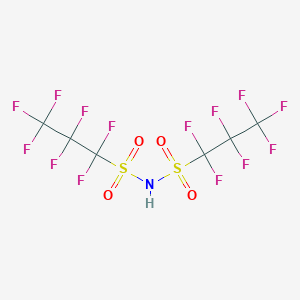
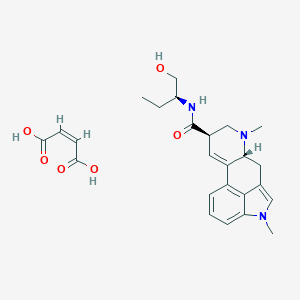
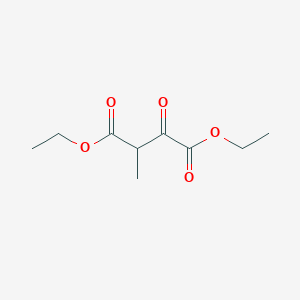
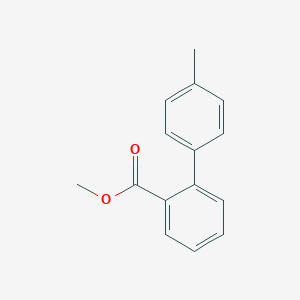
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
